N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide
Brand Name:
Vulcanchem
CAS No.:
1227694-91-8
VCID:
VC20833943
InChI:
InChI=1S/C12H14N2O2/c1-14(2)7-6-12(16)10-4-3-5-11(8-10)13-9-15/h3-9H,1-2H3,(H,13,15)/b7-6+
SMILES:
CN(C)C=CC(=O)C1=CC(=CC=C1)NC=O
Molecular Formula:
C12H14N2O2
Molecular Weight:
218.25 g/mol
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide
CAS No.: 1227694-91-8
Cat. No.: VC20833943
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227694-91-8 |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]formamide |
| Standard InChI | InChI=1S/C12H14N2O2/c1-14(2)7-6-12(16)10-4-3-5-11(8-10)13-9-15/h3-9H,1-2H3,(H,13,15)/b7-6+ |
| Standard InChI Key | QZTDUILAIJDPCH-VOTSOKGWSA-N |
| Isomeric SMILES | CN(C)/C=C/C(=O)C1=CC(=CC=C1)NC=O |
| SMILES | CN(C)C=CC(=O)C1=CC(=CC=C1)NC=O |
| Canonical SMILES | CN(C)C=CC(=O)C1=CC(=CC=C1)NC=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator